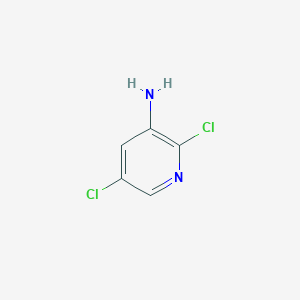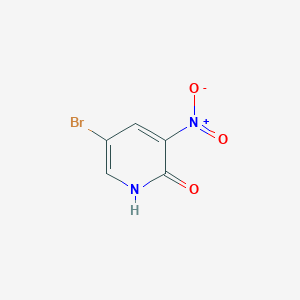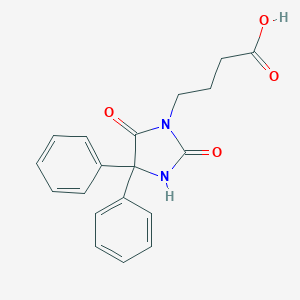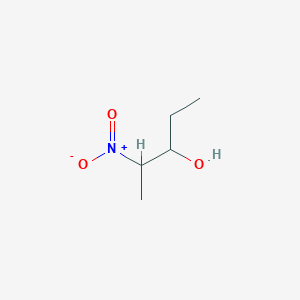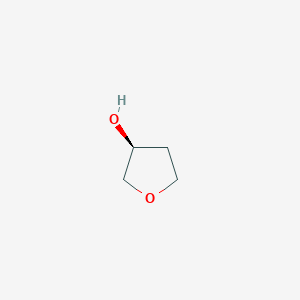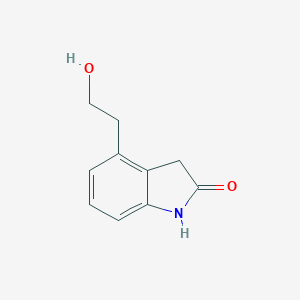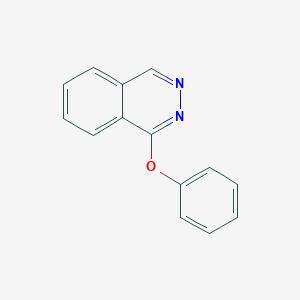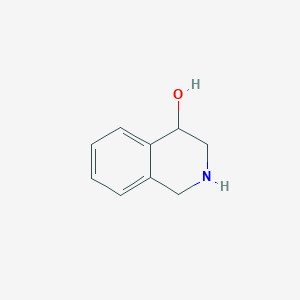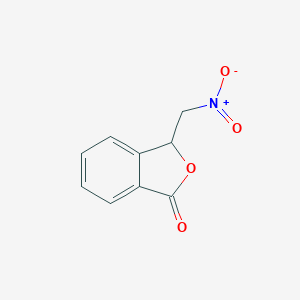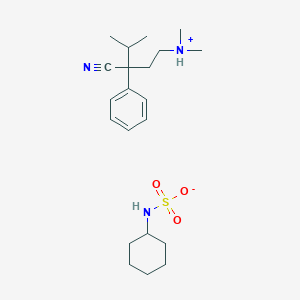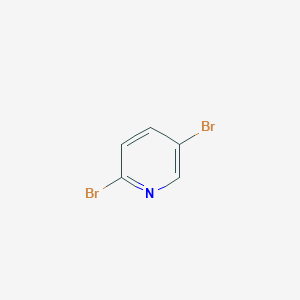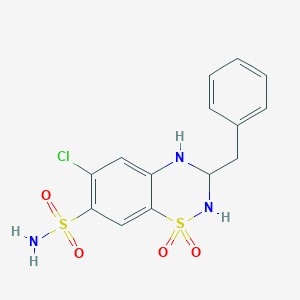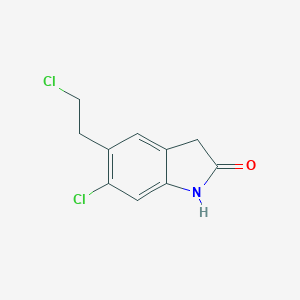
6-クロロ-5-(2-クロロエチル)インドリン-2-オン
概要
説明
6-Chloro-5-(2-chloroethyl)indolin-2-one is an organic compound with the molecular formula C10H9Cl2NO and a molecular weight of 230.09 g/mol . It is also known by several other names, including 5-chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one and 6-chloro-5-(2-chloroethyl)oxindole . This compound is a useful intermediate in the synthesis of various pharmaceuticals and is primarily used in scientific research .
科学的研究の応用
6-Chloro-5-(2-chloroethyl)indolin-2-one has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of 6-Chloro-5-(2-chloroethyl)indolin-2-one are dopamine D1, D2, serotonin 5-HT2A, and 5-HT1D receptors . These receptors play crucial roles in various neurological and psychological processes, including mood regulation, reward, addiction, and cognitive functions.
Mode of Action
The compound acts as an antagonist for dopamine D1, D2, 5-HT2A, and 5-HT1D receptors, while it acts as an agonist for the 5-HT1A receptor . It also inhibits the reuptake of serotonin (5-HT) and norepinephrine . This dual action can lead to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their overall effect.
Biochemical Pathways
The antagonistic action on dopamine D2 and 5-HT2 receptors may contribute to its antipsychotic effects . The inhibition of serotonin and norepinephrine reuptake can lead to increased neurotransmitter levels in the synaptic cleft, potentially improving mood and alleviating depressive symptoms.
Result of Action
The molecular and cellular effects of 6-Chloro-5-(2-chloroethyl)indolin-2-one’s action result in improved symptoms in conditions like schizophrenia, where it can alleviate both positive and negative symptoms . The compound’s action on serotonin and norepinephrine reuptake could potentially improve mood and alleviate depressive symptoms.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 6-Chloro-5-(2-chloroethyl)indolin-2-one vary with different dosages in animal models
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
準備方法
The synthesis of 6-Chloro-5-(2-chloroethyl)indolin-2-one involves several steps. One common method includes the reaction of 5-chloro-2-nitrobenzyl chloride with ethyl chloroacetate in the presence of a base to form an intermediate, which is then reduced to the corresponding amine. This amine is cyclized to form the indolin-2-one structure . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
6-Chloro-5-(2-chloroethyl)indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding oxindole derivatives or reduced to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
6-Chloro-5-(2-chloroethyl)indolin-2-one is similar to other indolin-2-one derivatives, such as:
5-Chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one: Another name for the same compound.
6-Chloro-5-(2-chloroacetyl)indolin-2-one: A closely related compound with a similar structure but different functional groups.
6-Chloro-5-(2-chloroethyl)oxindole: A similar compound with slight variations in the molecular structure.
The uniqueness of 6-Chloro-5-(2-chloroethyl)indolin-2-one lies in its specific substitution pattern and its utility as an intermediate in the synthesis of various pharmaceuticals .
特性
IUPAC Name |
6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQXEPZEYIVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442471 | |
| Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118289-55-7 | |
| Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118289-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118289557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Indol-2-one, 6-chloro-5-(2-chloroethyl)-1,3-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(2-CHLOROETHYL)-6-CHLOROOXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT4R5S724X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How did the researchers investigate the interaction of the synthesized molecules with DNA?
A2: The researchers employed molecular docking studies to understand the interaction between the synthesized molecules and DNA. They used the PDB: 453D structure as a target for their analysis. This approach allowed them to predict the preferred binding mode of the molecules with DNA and gain insights into their potential anti-cancer mechanisms [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
